3-Benzidino-6-(4-chlorophenyl)pyridazine
Overview
Description
3-Benzidino-6-(4-chlorophenyl)pyridazine is an inhibitor of delayed rectifier and transient outward potassium currents .
Molecular Structure Analysis
The molecular formula of this compound is C22H17ClN4. The InChI string isInChI=1S/C22H17ClN4/c23-18-7-1-17 (2-8-18)21-13-14-22 (27-26-21)25-20-11-5-16 (6-12-20)15-3-9-19 (24)10-4-15/h1-14H,24H2, (H,25,27)
. The compound has a molecular weight of 372.8 g/mol . Physical and Chemical Properties Analysis
The compound is a solid with a light yellow color. It is soluble in DMSO to a concentration greater than 14 mg/mL . The compound has a topological polar surface area of 63.8 Ų and a complexity of 438 .Scientific Research Applications
Interaction with Central and Mitochondrial Benzodiazepine Receptors
3-Benzidino-6-(4-chlorophenyl)pyridazine and related compounds have been studied for their interaction with central and mitochondrial (peripheral-type) benzodiazepine receptors. A study found that imidazo[1,2-b]pyridazines, which include similar compounds, are generally more selective for mitochondrial receptors (Barlin, Davies, & Harrison, 1997).
Solid Phase Synthesis Applications
In the field of synthetic chemistry, this compound-related compounds have been synthesized using novel methods. A study described the solid phase synthesis of 3,6-disubstituted pyridazine derivatives, highlighting the versatility of these compounds in chemical synthesis (Chenyu, LamYulin, & LeeSoo-Ying, 2001).
Corrosion Inhibition in Mild Steel
Pyridazine derivatives, which include this compound, have been studied for their inhibitory effects on the corrosion of mild steel. These compounds demonstrate protective performances against steel corrosion, making them significant in industrial applications (Mashuga, Olasunkanmi, & Ebenso, 2017).
Antidepressant Potential
Some pyridazine derivatives have been investigated for their potential antidepressant effects. Although not directly studying this compound, these studies provide insights into the broader applications of pyridazine compounds in the field of psychopharmacology (Rubat, Coudert, Bastide, & Tronche, 1995).
Blocking Potassium Current in Neurons
Research indicates that 3-Benzidino-6(4-chlorophenyl) pyridazine blocks specific potassium currents in rat hippocampal pyramidal neurons, demonstrating its potential for neurological research applications (Du, Zhang, Li, & Yang, 2006).
Antimicrobial and Antioxidant Activities
New annulated pyridazine derivatives, related to this compound, have shown antimicrobial and antioxidant activities, broadening the scope of its potential applications in pharmaceuticals and biochemistry (Hashem et al., 2019).
Mechanism of Action
Target of Action
The primary targets of 3-Benzidino-6-(4-chlorophenyl)pyridazine are the delayed rectifier and transient outward potassium currents . These currents play a crucial role in the repolarization phase of the action potential in neurons, thereby controlling the frequency and pattern of neuronal firing.
Mode of Action
This compound acts as an inhibitor of these potassium currents . It blocks the action of these currents, thereby affecting the repolarization phase of the action potential. The IC50 values for the blocking action of this compound on IKDR and IKA were calculated as 7.13 μM and 0.55 μM , respectively .
Result of Action
The result of the action of this compound is the alteration of neuronal firing patterns due to the inhibition of the delayed rectifier and transient outward potassium currents . This can potentially affect various neuronal functions and processes.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3-Benzidino-6-(4-chlorophenyl)pyridazine interacts with potassium channels in neurons, specifically blocking delayed rectifier and transient outward potassium currents . The IC50 values for the blocking action of this compound on IKDR and IKA were calculated as 7.13 µM and 0.55 µM, respectively .
Cellular Effects
The effects of this compound on cells are primarily due to its interaction with potassium channels. By blocking these channels, it can alter the electrical properties of the cell, potentially affecting a wide range of cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of potassium currents. This can affect the membrane potential of the cell, which in turn can influence a variety of cellular processes .
Temporal Effects in Laboratory Settings
Given its role as a potassium channel blocker, it is likely that its effects would be immediate and persist as long as the compound is present .
Properties
IUPAC Name |
N-[4-(4-aminophenyl)phenyl]-6-(4-chlorophenyl)pyridazin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4/c23-18-7-1-17(2-8-18)21-13-14-22(27-26-21)25-20-11-5-16(6-12-20)15-3-9-19(24)10-4-15/h1-14H,24H2,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGCSSPCKSVMHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)NC3=NN=C(C=C3)C4=CC=C(C=C4)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696530 | |
Record name | N~4~-[6-(4-Chlorophenyl)pyridazin-3-yl][1,1'-biphenyl]-4,4'-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
901773-91-9 | |
Record name | N~4~-[6-(4-Chlorophenyl)pyridazin-3-yl][1,1'-biphenyl]-4,4'-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Benzidino-6(4-chlorophenyl)pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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